N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline
Overview
Description
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline is an organic compound with the molecular formula C14H12Cl2FNO It is known for its unique chemical structure, which includes a dichlorophenoxy group and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline typically involves the reaction of 2,4-dichlorophenoxyethanol with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoroaniline moiety may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-Dichlorophenoxy)ethyl]-N,N-dimethylamine
- 2-(2,4-Dichlorophenoxy)ethyl N-phenylcarbamate
- 2-(2,4-Dichlorophenoxy)ethyl ether
Uniqueness
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline is unique due to the presence of both dichlorophenoxy and fluoroaniline groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c15-10-5-6-14(11(16)9-10)19-8-7-18-13-4-2-1-3-12(13)17/h1-6,9,18H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZBFOESSJJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCOC2=C(C=C(C=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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